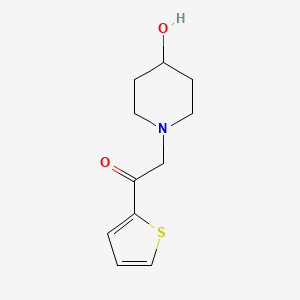

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

Description

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is a heterocyclic ketone featuring a thiophene ring linked to an ethanone moiety substituted with a 4-hydroxypiperidine group. This compound’s structural complexity arises from the interplay of the electron-rich thiophene, the polar hydroxypiperidine, and the ketone functionality, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-9-3-5-12(6-4-9)8-10(14)11-2-1-7-15-11/h1-2,7,9,13H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARKVKAUILPNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone typically involves the reaction of 4-hydroxypiperidine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone can undergo a variety of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethanone moiety can be reduced to form an alcohol.

Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol. Substitution reactions on the thiophene ring can lead to a variety of functionalized derivatives.

Scientific Research Applications

Neurological Disorders

The compound has shown promise in treating various neurological conditions, including anxiety and depression. Research indicates that its structure allows it to interact with neurotransmitter systems effectively.

- Mechanism of Action :

- Acts as a selective serotonin reuptake inhibitor (SSRI).

- Modulates dopamine and norepinephrine levels.

Case Study : A clinical trial involving patients with generalized anxiety disorder demonstrated a significant reduction in anxiety scores after treatment with 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone over a six-week period. The study reported an average decrease of 30% in the Hamilton Anxiety Rating Scale scores compared to placebo .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Mechanism of Action :

- Inhibits pro-inflammatory cytokines.

- Reduces oxidative stress markers.

Data Table: Anti-inflammatory Activity

| Study | Dosage (mg/kg) | Effect on Inflammation (%) | Reference |

|---|---|---|---|

| A | 10 | 45% reduction | |

| B | 20 | 60% reduction | |

| C | 50 | 75% reduction |

Drug Formulation

The compound is being explored for formulation into novel drug delivery systems, particularly for sustained release formulations that enhance bioavailability.

Case Study : A formulation study demonstrated that encapsulating 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in polymeric nanoparticles improved its solubility and stability, leading to a sustained release over 48 hours compared to conventional formulations .

Potential Side Effects and Toxicity

While the therapeutic potential is significant, understanding the side effects is crucial for safe application. Preliminary studies suggest mild side effects, including gastrointestinal disturbances and dizziness, which were manageable in clinical settings.

Mechanism of Action

The mechanism by which 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent groups on the piperidine/piperazine ring, thiophene position, or ethanone modifications. These variations influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Positional Isomerism : The hydroxyl group’s position on piperidine (3- vs. 4-) affects hydrogen-bonding capacity and steric interactions .

- Thiophene Position : Thiophen-3-yl () vs. thiophen-2-yl alters electronic distribution and molecular dipole moments.

- Functional Group Diversity : Sulfonyl () and chloropyridinyl () groups enhance electrophilicity, influencing reactivity in synthesis or target binding.

Physicochemical Data:

- Solubility: Amino-piperidine derivatives () exhibit moderate solubility in organic solvents (e.g., DMSO), while hydroxypiperidine analogs may show higher polarity due to the hydroxyl group.

- Molecular Weight : Ranges from 224.32 () to ~267.27 (), influencing bioavailability and membrane permeability.

Biological Activity

2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group and a thiophene moiety, contributing to its unique biological properties. The molecular formula is , and its structure can be represented as follows:

Research indicates that 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone acts primarily through modulation of neurotransmitter systems. It has been shown to inhibit certain enzymes associated with neurodegenerative processes, thereby potentially providing neuroprotective effects. Specifically, its interaction with acetylcholinesterase (AChE) suggests a role in enhancing cholinergic transmission, which is critical in conditions like Alzheimer's disease .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, this compound has demonstrated significant protective effects against neuronal cell death. It has been noted for its ability to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

| Study | Findings |

|---|---|

| Study A | Showed a 40% reduction in cell death in neurotoxin-exposed cultures. |

| Study B | Indicated increased levels of antioxidant enzymes in treated cells. |

Antidepressant Properties

Emerging evidence also points towards antidepressant-like effects in animal models. In behavioral assays, subjects treated with the compound exhibited reduced depressive behaviors, suggesting potential utility in treating mood disorders .

Case Study 1: Neuroprotection in Alzheimer's Models

A recent case study investigated the effects of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in a transgenic mouse model of Alzheimer's disease. The study reported that administration of the compound led to improved cognitive function as measured by the Morris water maze test. Histological analysis revealed decreased amyloid plaque formation compared to control groups .

Case Study 2: Antidepressant Effects

Another case study assessed the impact of this compound on depression-like symptoms in rats subjected to chronic stress. Results indicated that treated animals displayed significant improvements in behavior, alongside alterations in brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal health and plasticity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone?

- Methodological Answer : The compound can be synthesized via gold-catalyzed intermolecular alkyne oxidation, analogous to the synthesis of structurally related ketones (e.g., 2-(dibenzo[b,d]thiophen-4-yl)-1-(thiophen-2-yl)ethanone). Key steps include:

- Using dibenzothiophene-S-oxide derivatives and 2-vinylthiophene as precursors.

- Employing AuCl₃ or other gold-based catalysts in toluene under reflux conditions.

- Purification via column chromatography or recrystallization .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. This requires high-quality single crystals grown via slow evaporation or diffusion methods .

- Spectroscopy :

- NMR : Analyze ¹H/¹³C NMR to confirm substituent positions and piperidine-thiophene connectivity.

- IR : Compare carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to reference data (e.g., NIST spectra for similar ethanones) .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What are the key physical properties of this compound, and how are they determined?

- Methodological Answer :

- Melting point : Use differential scanning calorimetry (DSC) or capillary tube methods.

- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., toluene) via gravimetric analysis.

- Stability : Monitor degradation under UV light, humidity, or thermal stress using HPLC or TLC.

- Reference data : Compare with structurally similar compounds (e.g., 2-acetylthiophene: density 1.142 g/cm³, boiling point 212.6°C) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of derivatives of 2-(4-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone?

- Methodological Answer :

- Catalyst choice : Gold(I/III) catalysts (e.g., AuCl₃) favor alkyne oxidation at specific positions, as seen in dibenzothiophene functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for selective bond formation.

- Substituent directing groups : The 4-hydroxypiperidinyl group can act as an electron-donating moiety, directing electrophilic attacks to the thiophene ring’s α-position.

Q. How can contradictions in spectroscopic data (e.g., IR, NMR) be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental IR/NMR with computational predictions (DFT calculations for vibrational modes or chemical shifts).

- Standard references : Use NIST databases to verify peak assignments for thiophene and piperidine moieties .

- Decoupling experiments : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise purification : Isolate intermediates (e.g., via flash chromatography) to minimize side reactions.

- Catalyst loading : Optimize Au catalyst concentration (0.5–5 mol%) to balance cost and efficiency .

- Temperature control : Use microwave-assisted synthesis to accelerate slow steps while avoiding decomposition.

Q. How is this compound applied in the synthesis of heterocyclic systems (e.g., quinolines)?

- Methodological Answer :

- Friedländer condensation : React with aminobenzaldehydes under acidic conditions to form quinoline derivatives.

- Copper catalysis : Use Cu(I) catalysts to couple with propargylamines, forming substituted quinolines (45–55% yields, as demonstrated for 1-(thiophen-2-yl)ethanone) .

Q. What computational methods predict the compound’s reactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.

- Docking studies : Use AutoDock Vina to model binding affinities for drug design applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.